molecular formula C24H17ClN4OS B292920 [3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone

[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone

Cat. No. B292920
M. Wt: 444.9 g/mol
InChI Key: KRGSCBJQFLOTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. The compound is also known as ABT-737, and it is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins.

Mechanism of Action

ABT-737 selectively binds to the hydrophobic groove of Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the interaction of these proteins with pro-apoptotic proteins, such as Bax and Bak, which are responsible for initiating the apoptotic pathway. By inhibiting the anti-apoptotic function of Bcl-2 family proteins, ABT-737 induces apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. ABT-737 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for lab experiments, including its high potency and selectivity for Bcl-2 family proteins. The compound is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, ABT-737 has some limitations, such as its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of ABT-737. One area of focus is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Another area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Additionally, there is ongoing research into the use of ABT-737 in combination with other therapies, such as immunotherapy and targeted therapy, for the treatment of cancer.

Synthesis Methods

The synthesis of ABT-737 involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde and 2-aminothiophenol to form 4-chloro-2-(thiophen-2-yl)benzene-1,3-diol. This intermediate is then reacted with 2-aminobenzimidazole to produce [3-amino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone. The final step involves the anilination of the compound to form [3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone.

Scientific Research Applications

ABT-737 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are key regulators of apoptosis. ABT-737 has been tested in preclinical studies for the treatment of various cancers, including lymphoma, leukemia, and solid tumors. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Molecular Formula

C24H17ClN4OS

Molecular Weight

444.9 g/mol

IUPAC Name

[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophen-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C24H17ClN4OS/c25-15-12-10-14(11-13-15)21(30)22-20(26)19(23-28-17-8-4-5-9-18(17)29-23)24(31-22)27-16-6-2-1-3-7-16/h1-13,27H,26H2,(H,28,29)

InChI Key

KRGSCBJQFLOTJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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